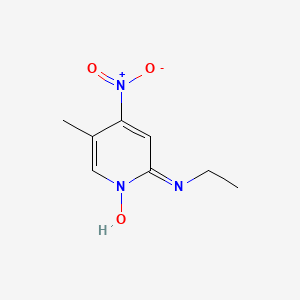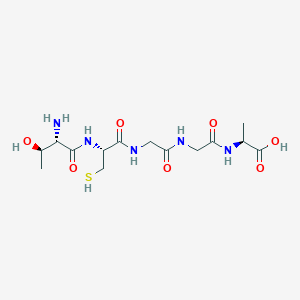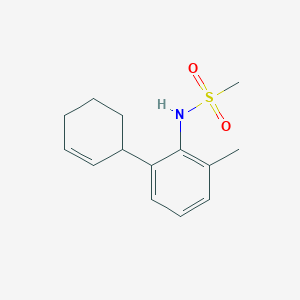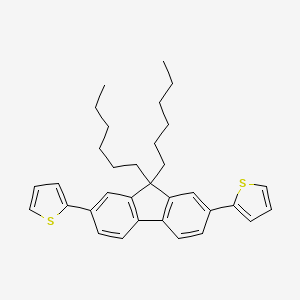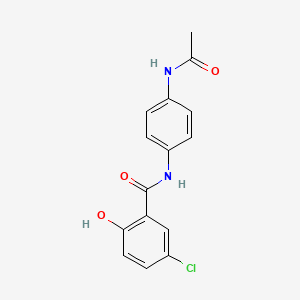![molecular formula C26H20O2 B14257711 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene CAS No. 448287-60-3](/img/structure/B14257711.png)
1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a pyrene core substituted with a methoxy group and a methoxyethenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrene compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyrene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but lacks the pyrene core.
1-Methoxy-4-(4-methoxyphenyl)ethynylbenzene: Contains a similar methoxy group but different substitution pattern.
Uniqueness: 1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene is unique due to its pyrene core, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications such as organic electronics and photonics.
Eigenschaften
CAS-Nummer |
448287-60-3 |
|---|---|
Molekularformel |
C26H20O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1-[4-methoxy-2-(2-methoxyethenyl)phenyl]pyrene |
InChI |
InChI=1S/C26H20O2/c1-27-15-14-20-16-21(28-2)10-13-22(20)23-11-8-19-7-6-17-4-3-5-18-9-12-24(23)26(19)25(17)18/h3-16H,1-2H3 |
InChI-Schlüssel |
DTYHRXVQSDNPTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC=CC1=C(C=CC(=C1)OC)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
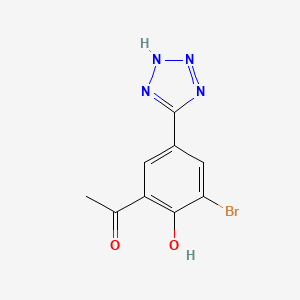
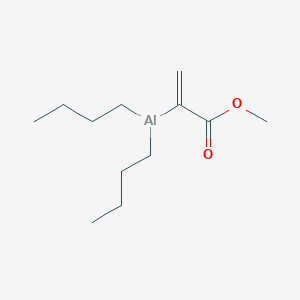
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
